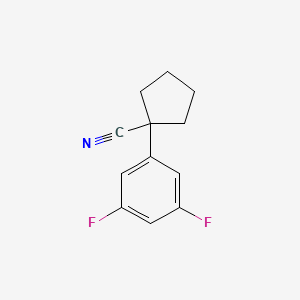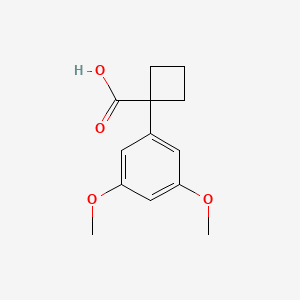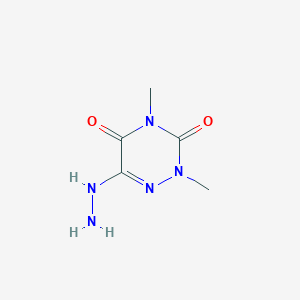
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a chemical compound with the molecular formula C₅H₉N₅O₂. It is a member of the triazine family, which is known for its diverse biological activities and applications in various fields . This compound is characterized by its unique structure, which includes a hydrazinyl group and a triazine ring.
Preparation Methods
The synthesis of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hydrazine with a suitable precursor containing the triazine ring. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 70-80°C to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dioxane, as well as catalysts such as sodium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . This compound can also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds to 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione include other triazine derivatives such as:
- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- N2,N4-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
What sets this compound apart is its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H9N5O2 |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |
InChI Key |
MLEVAFOVOOWHAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


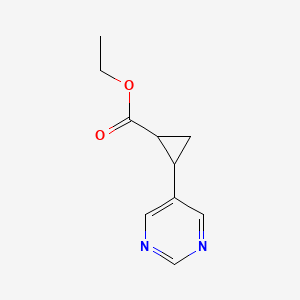



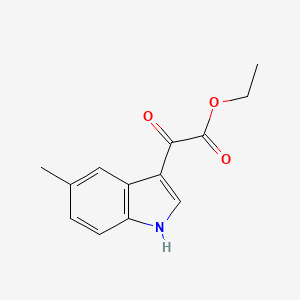

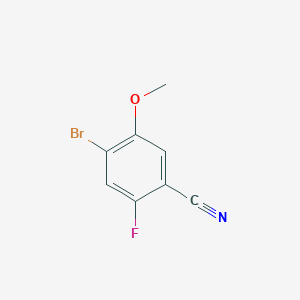
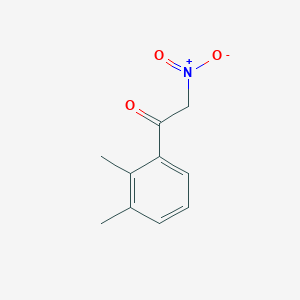
![Ethyl 2-[2-(Methylthio)phenoxy]acetate](/img/structure/B15046838.png)
![2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B15046844.png)
